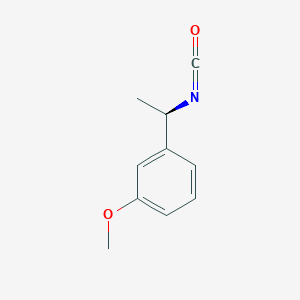

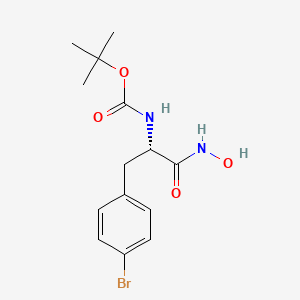

![molecular formula C7H10BrNS2 B3183253 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine CAS No. 852916-58-6](/img/structure/B3183253.png)

2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine

Vue d'ensemble

Description

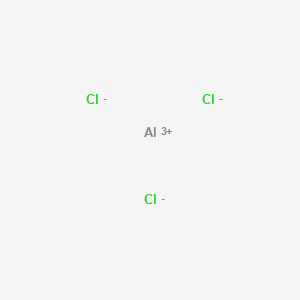

“2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine” is a chemical compound with the CAS Number: 1172948-44-5 . It has a molecular weight of 288.66 . The IUPAC name for this compound is 2-{[(5-bromo-2-thienyl)methyl]sulfanyl}ethanamine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine” is a powder that is stored at room temperature . It has a molecular weight of 288.66 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole moiety found in this compound has been extensively explored in medicinal chemistry. Researchers have synthesized a novel series of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles using oxidative cyclization. These compounds serve as potential drug candidates due to their diverse pharmacological activities . Notable examples include:

Antimicrobial Properties

Certain 1,3,4-oxadiazoles exhibit antibacterial and antifungal activities. Researchers have reported that compounds containing this structural motif are effective against bacterial strains, fungi, and inflammation . Further investigations into the antimicrobial potential of this compound could yield promising results.

Insecticidal Activity

Similar compounds have demonstrated good activity against various insects. The 1,3,4-oxadiazole backbone may serve as a basis for developing environmentally friendly insecticides . Understanding the specific mechanisms of action could lead to novel pest control strategies.

Anti-Inflammatory Agents

Compounds with 1,3,4-oxadiazoles have shown anti-inflammatory properties. Researchers have explored their potential in managing inflammatory conditions, such as arthritis and other immune-related disorders . Investigating the precise pathways involved could provide valuable insights.

Muscle Relaxation

The active ingredient in certain muscle relaxants contains the 1,3,4-oxadiazole scaffold. Understanding the interactions between this compound and muscle receptors could contribute to the development of improved muscle relaxants .

Catalysts and Fine Chemical Synthesis

Chloramine-T, an efficient oxidant, has been used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. This mild reagent allows for excellent yields and high purity. Researchers have explored its application in fine chemical synthesis and catalysis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/m

Propriétés

IUPAC Name |

2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS2/c8-7-2-1-6(11-7)5-10-4-3-9/h1-2H,3-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZFYDVQBUKAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Bromothiophen-2-yl)methylsulfanyl]ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

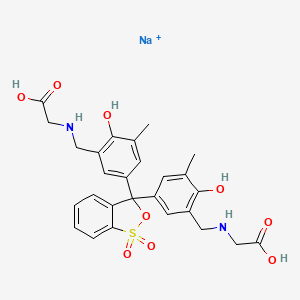

![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)

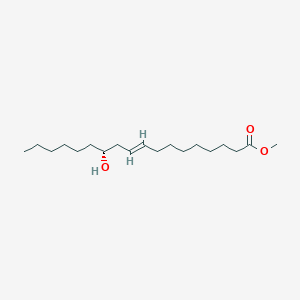

![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)

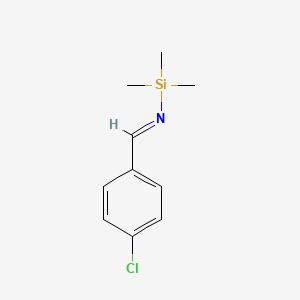

![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)

![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)